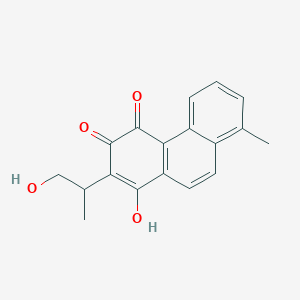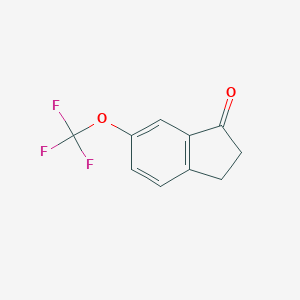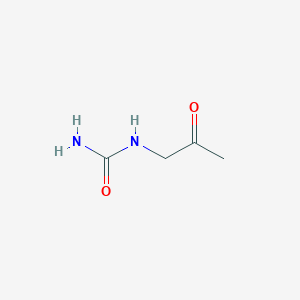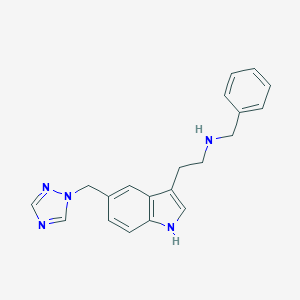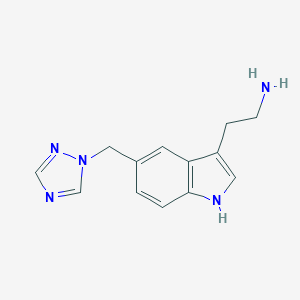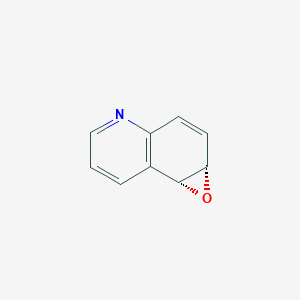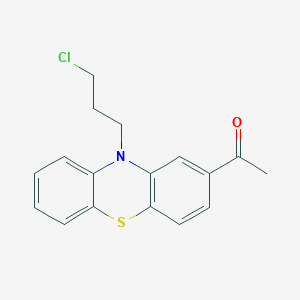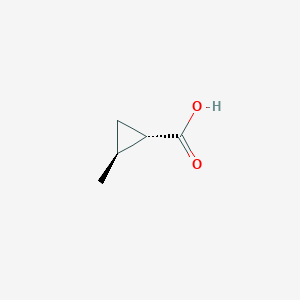
反式-2-甲基环丙烷羧酸
描述
trans-2-Methylcyclopropanecarboxylic acid: is an organic compound with the molecular formula C5H8O2 It is a derivative of cyclopropane, featuring a carboxylic acid group and a methyl group attached to the cyclopropane ring
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of β-secretase inhibitors, which are studied for their potential in treating Alzheimer’s disease .
Biology and Medicine:
- Investigated for its role in reducing β-amyloid levels in vivo, which is relevant to Alzheimer’s research .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals due to its unique structural properties.
生化分析
Biochemical Properties
They can act as proton donors due to the presence of the acidic carboxyl group This property allows them to interact with enzymes, proteins, and other biomolecules in the body
Cellular Effects
The cellular effects of trans-2-Methylcyclopropanecarboxylic acid are also not well-understood. Carboxylic acids can influence cell function in several ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of trans-2-Methylcyclopropanecarboxylic acid is not well-defined. It is known that carboxylic acids can bind to various biomolecules and can influence enzyme activity They can also cause changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions:
Ester Hydrolysis Method: One common method involves the hydrolysis of 2-methylcyclopropanecarboxylic acid esters. The ester is treated with a strong base such as potassium hydroxide in a solvent like dimethyl sulfoxide at room temperature.
Cyclopropanation Reaction: Another method involves the cyclopropanation of alkenes using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods often involve scalable processes that ensure high yield and purity. One such method includes the use of diastereomeric salts and dimethyl sulfoxide, which allows for efficient separation and purification of the desired trans isomer .
化学反应分析
Types of Reactions:
Oxidation: trans-2-Methylcyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or bromides.
作用机制
The mechanism of action of trans-2-Methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. In the context of β-secretase inhibition, the compound binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of β-amyloid plaques . This interaction is crucial for its potential therapeutic effects in Alzheimer’s disease.
相似化合物的比较
cis-2-Methylcyclopropanecarboxylic acid: Similar in structure but differs in the spatial arrangement of the methyl and carboxylic acid groups.
Cyclopropanecarboxylic acid: Lacks the methyl group, making it less sterically hindered.
1-Methylcyclopropanecarboxylic acid: The methyl group is attached to a different carbon in the cyclopropane ring.
Uniqueness:
- The trans configuration of trans-2-Methylcyclopropanecarboxylic acid imparts unique steric and electronic properties that influence its reactivity and interactions with biological targets.
- Its specific structural arrangement makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242652 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-94-4, 10487-86-2 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the main challenges in scaling up the synthesis of trans-2-Methylcyclopropanecarboxylic acid, and how did the researchers overcome them?
A1: The synthesis of trans-2-Methylcyclopropanecarboxylic acid involves using dimethylsulfoxonium methylide (Corey's ylide), a highly reactive and thermally unstable reagent []. This posed significant challenges for large-scale production due to safety concerns and yield issues. To address this, the researchers employed several strategies:
- Optimization through Design of Experiment (DoE): A DoE helped identify the optimal reaction parameters, leading to significant yield improvements. This involved adding the ylide to ethyl crotonate in dimethyl sulfoxide (DMSO) at 80°C under anhydrous conditions [].
- Process Analytical Technologies (PAT) and Calorimetry: These techniques provided real-time insights into the reaction process, ensuring safety and efficiency at larger scales [].
- Continuous Flow Reactor: To mitigate the hazards of accumulating the unstable ylide at high temperatures, the reaction was evaluated in a continuous flow reactor, offering a safer alternative for large-scale synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


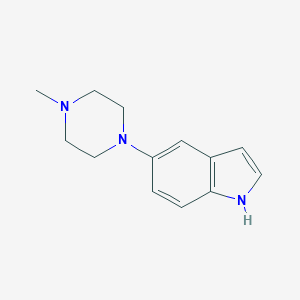
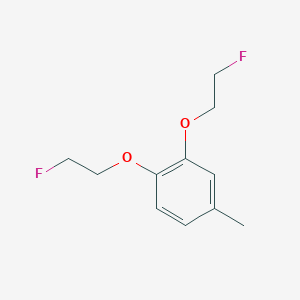
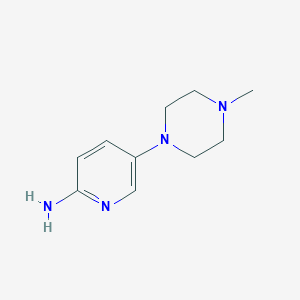
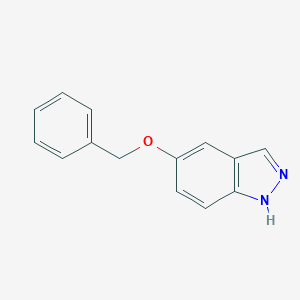
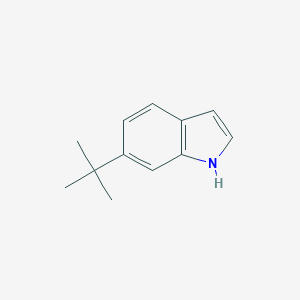
![(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B152624.png)
